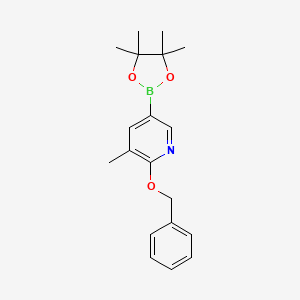
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
描述
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a benzyloxy group, a methyl group, and a dioxaborolane moiety. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
The synthesis of 2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to a series of reactions to introduce the benzyloxy, methyl, and dioxaborolane groups.
Reaction Conditions:
化学反应分析
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative, while the dioxaborolane moiety can undergo hydrolysis to form the corresponding boronic acid.
Substitution Reactions: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
科学研究应用
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions:
Molecular Targets: The dioxaborolane moiety can interact with nucleophiles, such as hydroxyl groups, forming reversible covalent bonds.
Pathways Involved: In biological systems, the compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity.
相似化合物的比较
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters and pyridine derivatives:
生物活性
2-(Benzyloxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound notable for its unique structural features, including a benzyloxy group and a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C₁₉H₂₄BNO₃
- Molar Mass : 325.21 g/mol
- CAS Number : 1375302-97-8
The structure of this compound integrates both aromatic and heterocyclic components, which contribute to its chemical reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound's structure suggests potential interactions with various enzymes. The presence of the dioxaborolane moiety may facilitate binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : The benzyloxy group may influence the electronic properties of the molecule, enhancing its ability to interact with biological receptors. This interaction could lead to modulation of receptor activity which is crucial in therapeutic contexts.
- Anticancer Potential : Preliminary studies indicate that compounds with similar structural features have shown promise as anticancer agents by inhibiting specific kinases such as cyclin-dependent kinases (CDK) .
Case Study 1: Anticancer Activity
Research has indicated that derivatives of compounds containing the dioxaborolane structure exhibit significant anticancer properties. For instance, modifications leading to PROTACs (proteolysis-targeting chimeras) have demonstrated efficacy in degrading specific proteins associated with cancer progression .
Case Study 2: Enzyme Inhibition
A study focusing on enzyme inhibition highlighted that compounds similar to this compound showed selective inhibition against certain kinases involved in cell cycle regulation. This suggests potential applications in cancer therapeutics .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of related compounds:
| Compound Name | CAS Number | Similarity Index | Biological Activity |
|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | 685103-98-4 | 0.76 | Anticancer activity via kinase inhibition |
| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine | 1009033-87-7 | 0.75 | Potential receptor modulation |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine | 1416437-27-8 | 0.60 | Anticancer properties |
This comparative analysis underscores the unique combination of functional groups present in this compound that enhances its reactivity and potential biological activity.
属性
IUPAC Name |
3-methyl-2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO3/c1-14-11-16(20-23-18(2,3)19(4,5)24-20)12-21-17(14)22-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTRYBYUNXPJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















